molecular formula C27H26N2O4 B2725834 3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-07-7

3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate

Cat. No. B2725834
CAS RN: 690641-07-7
M. Wt: 442.515
InChI Key: QRBSGUZJVQXRMW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a carbonyl group, a naphthofuran, and an acetate group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzylpiperazine and naphthofuran moieties are both cyclic structures, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the carbonyl group and the benzylpiperazine moiety could make it reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

  • Chemical Synthesis and Reactivity : The compound 5-Hydroxy-2-methylnaphtho[1,2-b]furan, similar in structure, has been studied for its reactivity with oxidants and reductants, showing specific chemical transformations (Cameron & Hildyard, 1967). Additionally, the synthesis of bioactive compounds from Visnaginone, involving benzo[b]furan structures, suggests potential routes for creating derivatives with biological activity (Abdel Hafez, Ahmed & Haggag, 2001).

  • Pharmacological Applications : Compounds like Furobenzothiazepines, synthesized from furancarboxylate and N-methylpiperazine, have shown potential for pharmacological activities, including anti-inflammatory properties (Ogawa et al., 1999). This indicates the possibility of similar compounds, including the one , having pharmacological applications.

  • Synthesis of Novel Derivatives : Studies on the synthesis of derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrate the versatility of furan and piperazine derivatives in creating novel compounds with potential for various applications, including medicinal chemistry (Kumar et al., 2017).

  • Catalytic Applications : The use of silica-bonded N-propylpiperazine sodium n-propionate as a catalyst for synthesizing 4H-pyran derivatives highlights the potential catalytic uses of piperazine derivatives in organic synthesis (Niknam et al., 2013).

  • Neurological Applications : Research into (1-Benzylpiperazin-2-yl)methanols, which share structural features with the compound , shows potential applications in creating ligands for central nervous system receptors (Beduerftig, Weigl & Wünsch, 2001).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it has biological activity, it could interact with various enzymes or receptors in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The compound could be of interest for further study, particularly if it shows promising biological activity. It could potentially be modified to improve its properties or to create new compounds with different activities .

properties

IUPAC Name

[3-(4-benzylpiperazine-1-carbonyl)-2-methylbenzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-18-25(27(31)29-14-12-28(13-15-29)17-20-8-4-3-5-9-20)23-16-24(33-19(2)30)21-10-6-7-11-22(21)26(23)32-18/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBSGUZJVQXRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Benzylpiperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate

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